molecular formula C11H12ClNO B8664499 1-(3-Chloropropyl)indolin-2-one

1-(3-Chloropropyl)indolin-2-one

Cat. No.: B8664499
M. Wt: 209.67 g/mol
InChI Key: IHCPVVHNBTWTGI-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)indolin-2-one is a synthetic organic compound featuring an indolin-2-one core substituted with a 3-chloropropyl chain. The indolin-2-one moiety (C₈H₇NO) is a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. The 3-chloropropyl group (Cl–CH₂–CH₂–CH₂–) introduces both steric bulk and electrophilic reactivity, making the compound a versatile intermediate in pharmaceutical synthesis. The chloropropyl chain facilitates nucleophilic substitution reactions, as seen in the synthesis of domperidone, where it reacts with piperidine derivatives under catalytic conditions .

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

1-(3-chloropropyl)-3H-indol-2-one

InChI

InChI=1S/C11H12ClNO/c12-6-3-7-13-10-5-2-1-4-9(10)8-11(13)14/h1-2,4-5H,3,6-8H2

InChI Key

IHCPVVHNBTWTGI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)CCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indolin-2-one Derivatives

Key structural analogs differ in the substituent attached to the indolin-2-one core, influencing reactivity, physicochemical properties, and biological activity:

Compound Name Molecular Formula Substituent Key Properties/Applications Reference
1-(3-Chloropropyl)indolin-2-one C₁₁H₁₁ClNO 3-Chloropropyl Intermediate in domperidone synthesis
1-(3-Dimethylaminopropyl)indolin-2-one C₁₃H₁₇N₂O 3-Dimethylaminopropyl Anti-lung cancer (IC₅₀: 1.10–1.47 µM)
(Z)-3-(1-(3-Chlorobenzyl)...indolin-2-one C₁₈H₁₃ClN₂O₂S 3-Chlorobenzyl High crystallinity (mp >300°C)
1-(3-Morpholinopropyl)indolin-2-one C₁₄H₁₇ClN₂O₂ 3-Morpholinopropyl Used in heterocyclic synthesis
  • Reactivity: The 3-chloropropyl group undergoes nucleophilic substitution (e.g., with morpholine or imidazole derivatives) under mild heating (55–60°C) , whereas dimethylaminopropyl analogs require different conditions for biological activity optimization .
  • Biological Activity: The dimethylaminopropyl derivative exhibits potent anti-proliferative effects against A549 lung cancer cells, surpassing sunitinib . The chloropropyl analog’s biological profile remains underexplored but may serve as a precursor for active metabolites.
  • Physicochemical Properties : Chlorine increases lipophilicity (log P ~2–3 estimated) compared to polar groups like morpholine or dimethylamine. Melting points for chlorinated derivatives (e.g., >300°C in ) suggest strong intermolecular interactions, though data for this compound itself is lacking .

Comparison with Non-Indolin-2-one Chloropropyl Compounds

  • 1-(3-Chloropropyl)pyrrolidine Hydrochloride : Used as a pharmaceutical intermediate, this compound shares the chloropropyl chain but lacks the indolin-2-one core. Its specifications (purity >98%, stability under nitrogen) highlight its utility in controlled syntheses .
  • 4-(3-Chloropropyl)morpholine : A reagent in heterocyclic chemistry, this compound’s morpholine ring enhances solubility compared to indolin-2-one derivatives, affecting reaction kinetics in SN2 pathways .

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